molecular formula C5H3Br2NO B1389973 2,5-Dibromopyridin-3-ol CAS No. 857429-79-9

2,5-Dibromopyridin-3-ol

Cat. No.: B1389973
CAS No.: 857429-79-9
M. Wt: 252.89 g/mol
InChI Key: YWXPYIXETNBCFG-UHFFFAOYSA-N
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Description

2,5-Dibromopyridin-3-ol: is a chemical compound with the molecular formula C5H3Br2NO and a molecular weight of 252.89 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a hydroxyl group at the 3 position on the pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridin-3-ol typically involves the bromination of pyridin-3-ol. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where pyridin-3-ol is reacted with bromine in a solvent system. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 2,5-Dibromopyridin-3-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key enzymes and receptors in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dibromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPYIXETNBCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673895
Record name 2,5-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857429-79-9
Record name 2,5-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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